![molecular formula C10H18N2O3 B15255262 1-[(Propylamino)carbonyl]piperidine-4-carboxylic acid](/img/structure/B15255262.png)
1-[(Propylamino)carbonyl]piperidine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 1-[(Propylamino)carbonyl]piperidine-4-carboxylic acid involves several steps. One common method includes the reaction of piperidine-4-carboxylic acid with propylamine under specific conditions to form the desired product. The reaction typically requires a catalyst and controlled temperature to ensure the proper formation of the compound .
Industrial production methods may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the compound .
Chemical Reactions Analysis
1-[(Propylamino)carbonyl]piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[(Propylamino)carbonyl]piperidine-4-carboxylic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-[(Propylamino)carbonyl]piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and function . This interaction can lead to changes in cellular processes and biochemical pathways, making it a valuable tool in research and drug development .
Comparison with Similar Compounds
1-[(Propylamino)carbonyl]piperidine-4-carboxylic acid can be compared with other similar compounds, such as:
1-(Piperidine-4-carbonyl)piperidine-4-carboxylic acid hydrochloride: This compound has a similar structure but includes a hydrochloride group, which can affect its solubility and reactivity.
1-[(Benzyloxy)carbonyl]piperidine-4-carboxylic acid: This compound has a benzyloxy group instead of a propylamino group, leading to different chemical properties and applications.
The uniqueness of this compound lies in its specific functional groups, which confer distinct reactivity and applications in various fields .
Properties
Molecular Formula |
C10H18N2O3 |
|---|---|
Molecular Weight |
214.26 g/mol |
IUPAC Name |
1-(propylcarbamoyl)piperidine-4-carboxylic acid |
InChI |
InChI=1S/C10H18N2O3/c1-2-5-11-10(15)12-6-3-8(4-7-12)9(13)14/h8H,2-7H2,1H3,(H,11,15)(H,13,14) |
InChI Key |
OZEHUTIBXNOSIT-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)N1CCC(CC1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[1-(Aminomethyl)cyclopropyl]-3-methoxycyclobutan-1-ol](/img/structure/B15255196.png)
![[3-(2-Bromophenyl)pyrrolidin-3-yl]methanol](/img/structure/B15255205.png)

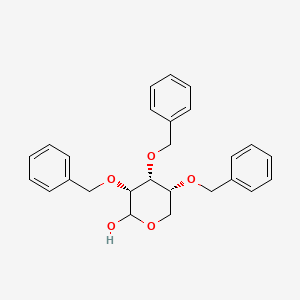
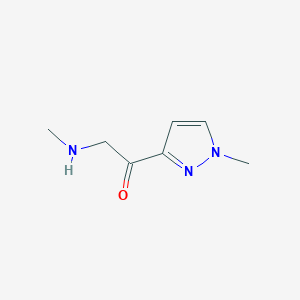
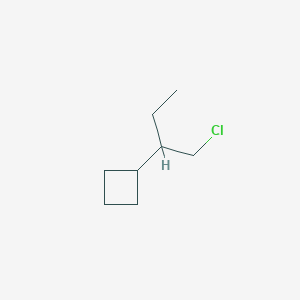

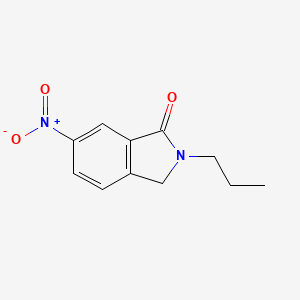
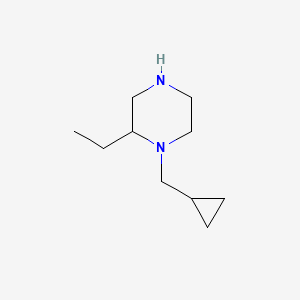


![1-[(3-Chloropyridin-4-YL)methyl]-1H-pyrazol-3-amine](/img/structure/B15255269.png)
